molecular formula C27H30O15 B2411280 3'-Methoxyapiin CAS No. 33579-63-4

3'-Methoxyapiin

Cat. No.: B2411280
CAS No.: 33579-63-4
M. Wt: 594.5 g/mol
InChI Key: GYQQQCVFOLKXGH-UHFFFAOYSA-N
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Description

Graveobioside B is a flavone glycoside predominantly found in celery seeds (Apium graveolens). It is known for its antioxidant and enzymatic inhibitory activities, making it a compound of interest in various scientific fields .

Chemical Reactions Analysis

Graveobioside B undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under specific conditions.

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Graveobioside B has several scientific research applications:

    Chemistry: It is studied for its chemical properties and potential as a natural antioxidant.

    Biology: It has been shown to exhibit enzymatic inhibitory activities, making it useful in studying enzyme functions and interactions.

    Medicine: Its antioxidant properties are being explored for potential therapeutic applications in treating oxidative stress-related diseases and hyperglycemia.

    Industry: It is used in the development of natural health products and supplements .

Mechanism of Action

Graveobioside B exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress, which can protect cells from damage. The compound also inhibits specific enzymes, such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism .

Comparison with Similar Compounds

Graveobioside B is similar to other flavone glycosides such as apiin and graveobioside A. it is unique in its specific molecular structure and the particular enzymatic inhibitory activities it exhibits. Other similar compounds include apigenin, luteolin, and chrysoeriol, which also possess antioxidant properties but differ in their specific biological activities and molecular targets .

Properties

CAS No.

33579-63-4

Molecular Formula

C27H30O15

Molecular Weight

594.5 g/mol

IUPAC Name

7-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C27H30O15/c1-37-17-4-11(2-3-13(17)30)16-7-15(32)20-14(31)5-12(6-18(20)40-16)39-25-23(22(34)21(33)19(8-28)41-25)42-26-24(35)27(36,9-29)10-38-26/h2-7,19,21-26,28-31,33-36H,8-10H2,1H3

InChI Key

GYQQQCVFOLKXGH-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O

SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O)O)O

melting_point

214 - 216 °C

physical_description

Solid

solubility

not available

Origin of Product

United States

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